molecular formula C24H28O2 B14521597 Pentyl 3,4-diphenylcyclohex-3-ene-1-carboxylate CAS No. 62544-48-3

Pentyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

Cat. No.: B14521597
CAS No.: 62544-48-3
M. Wt: 348.5 g/mol
InChI Key: GMWVZAPFMWDXJT-UHFFFAOYSA-N
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Description

Pentyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes multiple aromatic rings and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the esterification of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways to exert their effects. The aromatic rings may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
  • Ethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
  • Butyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

Uniqueness

Pentyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The pentyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its shorter or longer alkyl chain analogs .

Properties

CAS No.

62544-48-3

Molecular Formula

C24H28O2

Molecular Weight

348.5 g/mol

IUPAC Name

pentyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C24H28O2/c1-2-3-10-17-26-24(25)21-15-16-22(19-11-6-4-7-12-19)23(18-21)20-13-8-5-9-14-20/h4-9,11-14,21H,2-3,10,15-18H2,1H3

InChI Key

GMWVZAPFMWDXJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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